4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile
Overview
Description
Scientific Research Applications
1. Chemical Synthesis and Material Science
- Synthesis of Aromatic Diiodide Compounds : A study highlighted the synthesis of a new aromatic diiodide compound, 2,6-bis(4-iodophenyl)-4-(4-trifluoromethylphenyl)pyridine, and its application in creating new aromatic fluorinated poly(pyridine amide)s. These polyamides exhibited high thermal behavior and were classified as "self-extinguishing polymers" due to their inherent viscosities and high thermal stability, making them potentially useful in material science applications (Xie et al., 2022).
2. Pharmaceutical and Medicinal Chemistry
- Inhibitors of SARS-CoV-2 RdRp : A compound structurally similar to 4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile was studied for its potential as an inhibitor of the SARS-CoV-2 RdRp enzyme. The study involved synthesis, physicochemical, quantum chemical modeling, and molecular docking analysis. This work suggested potential applications in the development of therapeutic agents against COVID-19 (Venkateshan et al., 2020).
3. Corrosion Inhibition
- Synthesis of Pyrazolopyridine Derivatives : A study reported the synthesis of pyrazolopyridine derivatives, including compounds similar to 4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile, and investigated their potential as corrosion inhibitors for mild steel in acidic environments. The derivatives demonstrated significant inhibition properties, indicating their potential application in corrosion protection (Dandia et al., 2013).
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)11-3-1-2-9(6-11)10-4-5-18-12(7-10)8-17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGVOYCKWQTJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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